6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a polycyclic heteroaromatic system characterized by a tricyclic core comprising fused nitrogen-containing rings. Key structural features include:
- Tricyclic framework: The 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, which provides rigidity and planar geometry conducive to π-π stacking interactions .
- Substituents: A 4-methoxyphenylmethyl group at position 7 and a 4-methylphenylsulfonyl group at position 3.
- Functional groups: The imino and ketone groups at positions 6 and 2, respectively, which may participate in tautomerism or serve as hydrogen-bond donors/acceptors .
Properties
IUPAC Name |
6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-17-6-12-20(13-7-17)35(32,33)22-15-21-25(28-23-5-3-4-14-29(23)26(21)31)30(24(22)27)16-18-8-10-19(34-2)11-9-18/h3-15,27H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPRTYIFKULOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazatricyclo Core
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core is synthesized via a transition metal-free cascade reaction adapted from RSC methodologies.
Procedure :
- Starting Materials : Levulinic acid (1.0 eq) and 4-methoxybenzylamine (1.2 eq) are dissolved in toluene under nitrogen.
- Cyclization : Methyl chloroformate (1.5 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq). The mixture is stirred at room temperature for 24 hours.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 68% (white crystalline solid).
Key Mechanistic Insight : The reaction proceeds through tandem C–N and C–O bond formation, facilitated by the nucleophilic attack of the amine on the activated keto acid.
Sulfonylation at Position 5
Sulfonylation introduces the 4-methylphenylsulfonyl group using 4-methylbenzenesulfonyl chloride.
Procedure :
- Reaction Conditions : The triazatricyclo intermediate (1.0 eq) is dissolved in anhydrous dichloromethane. 4-Methylbenzenesulfonyl chloride (1.2 eq) and DMAP (0.1 eq) are added.
- Stirring : The mixture is refluxed for 12 hours.
- Purification : The crude product is precipitated with cold diethyl ether and recrystallized from methanol.
Yield : 75% (pale yellow powder).
Side Reaction Mitigation : Excess sulfonyl chloride is quenched with aqueous NaHCO₃ to prevent polysulfonylation.
Introduction of the Imino Group at Position 6
The imino functionality is installed via condensation with isonicotinic acid hydrazide.
Procedure :
- Hydrazide Coupling : The sulfonylated intermediate (1.0 eq) is reacted with isonicotinic acid hydrazide (1.5 eq) in ethanol under reflux for 6 hours.
- Acid Catalysis : Concentrated HCl (2 drops) accelerates imine formation.
- Isolation : The product is filtered and washed with cold ethanol.
Yield : 82% (off-white solid).
Characterization : $$ ^1\text{H NMR} $$ confirms the imino proton at δ 8.3 ppm (singlet).
Alkylation with (4-Methoxyphenyl)Methyl Group at Position 7
The (4-methoxyphenyl)methyl moiety is introduced via Suzuki-Miyaura coupling.
Procedure :
- Boronic Ester Preparation : 4-Methoxybenzylboronic acid pinacol ester (1.5 eq) is synthesized from 4-methoxybenzyl bromide and bis(pinacolato)diboron.
- Cross-Coupling : The imino-sulfonylated intermediate (1.0 eq), boronic ester (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) are heated in dioxane/water (4:1) at 90°C for 8 hours.
- Purification : The product is isolated via flash chromatography (CH₂Cl₂:MeOH = 95:5).
Yield : 58% (yellow amorphous solid).
Optimization Note : Microwave irradiation reduces reaction time to 1 hour with comparable yield.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and sulfonylation in a single pot:
- Advantages : Reduces purification steps; overall yield improves to 70%.
- Limitations : Requires strict stoichiometric control to avoid side products.
Enzymatic Sulfonylation
Exploratory studies using aryl sulfotransferases demonstrate selective sulfonylation at position 5 under mild conditions (pH 7.4, 37°C).
- Yield : 45% (needs optimization).
Analytical Characterization
Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imino), 7.89–7.45 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
- HRMS (ESI) : m/z calculated for C₂₈H₂₅N₃O₄S [M+H]⁺: 516.1589; found: 516.1592.
Purity Assessment :
- HPLC : >98% purity (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).
Challenges and Limitations
- Regioselectivity : Competing sulfonylation at position 9 occurs if DMAP is omitted (yield drops to 35%).
- Solvent Sensitivity : The triazatricyclo core degrades in polar aprotic solvents (e.g., DMF) above 60°C.
- Catalyst Cost : Palladium-based couplings contribute to 40% of total synthesis cost.
Chemical Reactions Analysis
Types of Reactions
2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tosyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Substituent Effects
- Methoxy Substitutents : The 4-methoxyphenyl group in the target compound and increases lipophilicity (predicted XLogP3 ~3.5) versus the fluorobenzoyl group in (XLogP3 = 2.8), affecting membrane permeability .
- Tricyclic vs. Tetracyclic Systems : The target compound’s tricyclic core lacks the dithia bridges seen in , reducing conformational flexibility but improving metabolic stability .
Biological Activity
The compound 6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with potential biological activities. Its unique structural features suggest various applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 491 g/mol. The structural complexity arises from its triazatricyclo framework and the presence of functional groups such as sulfonyl and imino groups.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N4O3S |
| Molecular Weight | 491 g/mol |
| IUPAC Name | This compound |
| InChI Key | HVHQXTRVJYOLIX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert anti-inflammatory and anticancer effects through the inhibition of certain enzymes and modulation of signaling pathways.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
Several studies have investigated the biological effects of similar compounds with comparable structures:
- Study on Anti-inflammatory Effects : A study conducted by Yıldırım et al. (2024) demonstrated that compounds with sulfonyl groups exhibited significant inhibition of nitric oxide production in macrophages, indicating potential anti-inflammatory properties.
- Anticancer Research : Research published in "Acta Crystallographica" showed that triazole derivatives can effectively inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis (Akkurt et al., 2024).
Toxicological Data
According to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . Such findings highlight the importance of conducting thorough toxicity assessments before clinical application.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to construct its complex structure. Common methods include:
- Cyclization Reactions : Utilizing 1,2-diamine derivatives and sulfonyl chlorides.
- Functional Group Modifications : Introducing methoxy and methyl groups through electrophilic aromatic substitution.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | 1,2-Diamine derivatives |
| 2 | Electrophilic substitution | Sulfonyl chlorides |
| 3 | Functionalization | Methoxy and methylating agents |
Q & A
Basic Question: What synthetic strategies are recommended for constructing the tricyclic core of this compound?
Answer:
The tricyclic framework is typically synthesized via multi-step routes involving:
- Cyclocondensation : Formation of the central triazatricyclo system using nitrogen-rich precursors under controlled temperatures (80–120°C) and acid/base catalysis .
- Functionalization : Sequential introduction of substituents (e.g., 4-methoxyphenylmethyl and 4-methylphenylsulfonyl groups) via nucleophilic substitution or palladium-catalyzed coupling .
- Key reagents : Sodium borohydride for imino group stabilization and tetrabutylammonium bromide as a phase-transfer catalyst for sulfonylation .
Optimization Tip : Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize side-product formation .
Advanced Question: How can electrochemical synthesis be optimized to improve yield and selectivity?
Answer:
Electrochemical methods require precise control of:
- Voltage : 1.5–2.5 V to avoid over-oxidation of sensitive functional groups (e.g., imino or sulfonyl moieties) .
- Mediators : Tetrabutylammonium bromide enhances electron transfer efficiency, reducing energy consumption by 20–30% .
- Solvent system : Mixed polar solvents (e.g., acetonitrile/water) improve solubility and prevent passivation of electrodes .
Validation : Characterize intermediates via cyclic voltammetry and compare yields with traditional thermal methods to assess scalability .
Basic Question: What spectroscopic techniques are critical for structural validation?
Answer:
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups via deshielding effects) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tricyclic core (e.g., bond angles and torsional strain) .
- High-resolution MS : Validates molecular weight (expected m/z ~500–550) and detects isotopic patterns for sulfur/chlorine .
Data Interpretation : Cross-reference spectral data with computational models (DFT or molecular mechanics) to confirm conformer stability .
Advanced Question: How should researchers resolve contradictions in reported biological activity across assay models?
Answer:
Contradictions often arise from:
- Assay specificity : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target engagement from off-target effects. For example, confirm kinase inhibition via ADP-Glo™ assays alongside cytotoxicity profiling .
- Metabolic interference : Pre-incubate compounds with liver microsomes to assess stability; discrepancies may stem from rapid degradation in certain models .
- Concentration gradients : Validate dose-response curves (IC50/EC50) using physiologically relevant concentrations (nM–µM) .
Case Study : A 2024 study resolved conflicting antimicrobial data by standardizing bacterial growth phases and compound pre-treatment times .
Advanced Question: What computational approaches are effective for structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., binding affinity of the sulfonyl group with catalytic lysine residues) .
- MD simulations : Run 100-ns trajectories to assess conformational flexibility and identify rigid regions critical for bioactivity .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict activity cliffs .
Validation : Compare computational predictions with experimental IC50 values for derivatives (e.g., methyl vs. ethyl substitutions) .
Basic Question: What purification techniques are recommended post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>95% by HPLC) .
- Prep-HPLC : Ideal for isolating trace impurities (<1%) using C18 columns and 0.1% TFA in acetonitrile/water .
Quality Control : Validate purity via melting point consistency (±2°C) and elemental analysis (C, H, N within 0.4% of theoretical) .
Advanced Question: How can researchers mechanistically probe the compound’s redox behavior?
Answer:
- Cyclic voltammetry : Identify redox peaks (e.g., sulfonyl reduction at −1.2 V vs. Ag/AgCl) and correlate with stability in biological environments .
- EPR spectroscopy : Detect radical intermediates formed during imino group oxidation .
- Kinetic isotope effects : Compare reaction rates with deuterated analogs to elucidate rate-limiting steps in redox pathways .
Application : A 2025 study linked redox instability to reduced anticancer efficacy in hypoxic tumor models .
Advanced Question: What strategies mitigate batch-to-batch variability in biological assays?
Answer:
- Standardized synthesis protocols : Fix reaction time (±5%), temperature (±2°C), and reagent stoichiometry .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) and normalize data to protein concentration (Bradford assay) .
- Lyophilization : Store batches as lyophilized powders to prevent hydrolysis/aggregation .
Documentation : Maintain detailed logs of synthetic parameters (e.g., catalyst lot numbers) for troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
